5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S917512
CAS No.
1040682-76-5
M.F
C16H24ClIN2Si
M. Wt
434.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2...

CAS Number

1040682-76-5

Product Name

5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

(5-chloro-4-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C16H24ClIN2Si

Molecular Weight

434.82 g/mol

InChI

InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3

InChI Key

HTFCCIPFRUUSTD-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)I

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)I

5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound belonging to the pyrrolopyridine class, characterized by its unique molecular structure. The molecular formula of this compound is C16H25ClI N2Si, and it has a molecular weight of 400.38 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which integrates both pyridine and pyrrole moieties, enhanced by the presence of chlorine and iodine substituents, as well as a triisopropylsilyl group that can influence its chemical reactivity and solubility.

There is no scientific literature readily available on the mechanism of action of this compound.

Due to the lack of widespread research on this compound, information on safety hazards is not available.

Citation

  • Sigma-Aldrich

  • Substitution Reactions: The chloro and iodo groups can be replaced with other nucleophiles under suitable conditions.
  • Oxidation and Reduction: The compound can participate in oxidation or reduction reactions, yielding different derivatives.
  • Hydrolysis: The triisopropylsilanyl group may undergo hydrolysis in acidic or basic environments, resulting in corresponding hydroxyl derivatives.

These reactions are facilitated by common reagents such as bases (e.g., triethylamine) and nucleophiles (amines or thiols) .

The synthesis of 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

  • Starting Materials: The reaction begins with 5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine and triisopropylsilyl chloride.
  • Reaction Conditions: The reaction is performed in an anhydrous environment with a base such as triethylamine to prevent hydrolysis.
  • Reaction Mechanism: The triisopropylsilyl chloride reacts with the nitrogen atom of the pyrrolo[2,3-b]pyridine under these controlled conditions to yield the desired product .

5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine finds applications primarily in scientific research:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: The compound may be employed in studies investigating biological pathways or as a probe in biochemical assays.
  • Material Science: Its unique structure allows for exploration in developing new materials .

Interaction studies involving 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity to various biological targets. Techniques such as radiolabeled binding assays or surface plasmon resonance may be used to elucidate its mechanism of action and potential therapeutic effects. These studies are crucial for understanding how the compound interacts at a molecular level within biological systems .

Several compounds share structural similarities with 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridineChlorine and fluorine substituentsDifferent reactivity profile due to fluorine
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridineFluorine and methyl groupsPotentially altered biological activities
5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridineBromine instead of iodineMay exhibit different pharmacological properties
4-Iodo-5-fluoro-1H-pyrrolo[2,3-b]pyridineIodine at a different positionAltered electronic properties affecting reactivity

These compounds illustrate the versatility of the pyrrolopyridine scaffold while highlighting how modifications can lead to significant differences in reactivity and biological activity. The unique combination of chlorine and iodine in 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine contributes to its distinct pharmacological profile compared to its analogs .

Wikipedia

5-Chloro-4-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Modify: 2023-08-16

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